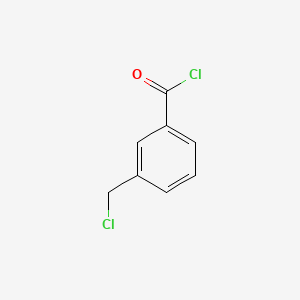

Chlorure de 3-(chlorométhyl)benzoyle

Vue d'ensemble

Description

3-(Chloromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H6Cl2O . It has been used in the preparation of new amphiphilic star polymers possessing a hyperbranched core and hydrophilic graft arms water-soluble, solution-stable, bioactive prodrugs .

Synthesis Analysis

The synthesis of 3-(Chloromethyl)benzoyl chloride involves the reaction of trichloromethyl phenyl, paraformaldehyde, and anhydrous aluminium chloride in chloroform under specific conditions . The reaction is carried out under an inert atmosphere, at a temperature of 50-55°C, and under a pressure of 0.4 MPa for 18 hours .Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)benzoyl chloride consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .Chemical Reactions Analysis

The chemical reactions involving 3-(Chloromethyl)benzoyl chloride are primarily substitution reactions . The compound reacts with aluminum (III) chloride in chloroform at 50-55°C under specific conditions .Physical And Chemical Properties Analysis

3-(Chloromethyl)benzoyl chloride has a molecular weight of 189.04 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 268.1±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Applications De Recherche Scientifique

Synthèse de dérivés de l'acide salicylique

Le chlorure de 3-(chlorométhyl)benzoyle est utilisé dans la synthèse d'un nouveau dérivé de l'acide salicylique appelé acide 2-((3-(chlorométhyl)benzoyl)oxy)benzoïque (3-CH2Cl) . Ce composé est étudié comme une alternative potentielle à l'acide acétylsalicylique (AAS), bien connu pour son activité anti-inflammatoire et analgésique .

Activité anti-inflammatoire et analgésique

Le dérivé de l'acide salicylique synthétisé à partir du this compound a montré des résultats prometteurs en termes d'activité anti-inflammatoire et analgésique . Ceci est réalisé par l'inhibition de la cyclooxygénase (COX), une enzyme clé impliquée dans la réponse inflammatoire .

Activité antiplaquettaire

Le dérivé de l'acide salicylique synthétisé à partir du this compound présente également une activité antiplaquettaire . Cela en fait un candidat potentiel pour la prévention de conditions telles que les crises cardiaques et les accidents vasculaires cérébraux, qui sont souvent causés par des caillots sanguins .

Toxicité gastrique réduite

L'un des principaux inconvénients de l'AAS est sa toxicité gastrique. Le dérivé de l'acide salicylique synthétisé à partir du this compound est étudié comme une alternative potentielle à l'AAS en raison de sa toxicité gastrique réduite .

Préparation de polymères étoilés amphiphiliques

Le this compound a été utilisé dans la préparation de nouveaux polymères étoilés amphiphiliques . Ces polymères ont un noyau hyperbranché et des bras de greffage hydrophobes .

6. Synthèse de prodrogues bioactives, hydrosolubles et stables en solution Le this compound est également utilisé dans la synthèse de prodrogues bioactives, hydrosolubles et stables en solution . Ces prodrogues ont des applications potentielles dans le domaine de l'administration de médicaments .

Mécanisme D'action

Target of Action

The primary target of 3-(Chloromethyl)benzoyl chloride is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions .

Mode of Action

3-(Chloromethyl)benzoyl chloride interacts with its target, COX, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the COX pathway and the Nuclear Factor Kappa B (NF-κb) pathway . The inhibition of these pathways leads to a decrease in the production of prostaglandins and other inflammatory mediators, resulting in anti-inflammatory and analgesic effects .

Pharmacokinetics

The compound exhibits high lipophilic properties (log P = 3.73) and has a longer elimination time compared to acetylsalicylic acid (ASA) . This indicates that the compound is extensively distributed in deep tissues during absorption .

Result of Action

The action of 3-(Chloromethyl)benzoyl chloride results in anti-inflammatory, analgesic, and antiplatelet activity . It has been observed to reduce cardiac white blood cell concentration, pulmonary edema, and hepatocyte injury .

Action Environment

The compound is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C . Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Propriétés

IUPAC Name |

3-(chloromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAIYRWHKSJKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212308 | |

| Record name | 3-(Chloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63024-77-1 | |

| Record name | 3-(Chloromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63024-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063024771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Chloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(CHLOROMETHYL)BENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR5AXI8B1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 3-(Chloromethyl)benzoyl chloride in chemical synthesis?

A1: 3-(Chloromethyl)benzoyl chloride is a highly versatile reagent used for functionalizing various molecules. One key application is in porphyrin chemistry. [, ] For example, it reacts with meso-(tetra-o-aminophenyl)porphyrin (TAPP) to create precursors for biomimetic models of heme proteins like cytochrome c oxidase (CcO). [] This reaction highlights its utility in building complex molecules relevant to biological systems. Additionally, it can graft alkyl groups onto porous silicon surfaces by forming Si-C bonds. [] This surface modification technique proves valuable in material science, particularly in altering the properties of semiconductors.

Q2: How does the structure of 3-(Chloromethyl)benzoyl chloride contribute to its reactivity?

A2: The structure of 3-(Chloromethyl)benzoyl chloride features two reactive sites: the acid chloride group and the chloromethyl group. The acid chloride readily undergoes nucleophilic acyl substitution reactions, making it suitable for attaching the benzoyl moiety to nucleophilic groups like amines. [, ] The chloromethyl group, on the other hand, allows for further functionalization through substitution reactions with various nucleophiles. This bifunctional nature enables the creation of diverse molecular architectures, including "strapped" porphyrins with tailored properties. []

Q3: Can you elaborate on the use of 3-(Chloromethyl)benzoyl chloride in synthesizing amphiphilic star polymers?

A3: 3-(Chloromethyl)benzoyl chloride plays a crucial role in preparing amphiphilic star polymers through a "grafting from" method. [] It first reacts with a hyperbranched polymer containing hydroxyl groups, creating a hyperbranched macroinitiator with pendant chloromethyl groups. These groups then serve as initiation sites for the cationic ring-opening polymerization of 2-methyl-2-oxazoline. This process ultimately yields amphiphilic star polymers with a hyperbranched core and hydrophilic graft arms. []

Q4: Are there any studies exploring the impact of different reaction conditions on the reactions involving 3-(Chloromethyl)benzoyl chloride?

A4: Yes, research indicates that reaction conditions significantly impact the outcome when using 3-(Chloromethyl)benzoyl chloride. For instance, in the synthesis of amphiphilic star polymers, the choice of counter ion during polymerization significantly affects the reaction rate. Exchanging the chloride counter ion with trifluoromethanesulfonate (KCF3SO3 or AgCF3SO3) or iodide (KI) enhances polymerization rates compared to using the chloride alone. [] This finding highlights the need to optimize reaction conditions for efficient synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)

![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)

![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)